1,8-Dimethylphenanthrene

Übersicht

Beschreibung

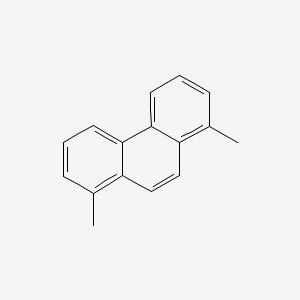

1,8-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.2824 g/mol It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the phenanthrene ring system

Vorbereitungsmethoden

The synthesis of 1,8-dimethylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene using methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Detailed reaction conditions and catalysts used in these processes are often proprietary and vary depending on the desired scale of production .

Analyse Chemischer Reaktionen

1,8-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Analysis

1,8-DMP is often used as an indicator compound in studies assessing the presence and impact of PAHs in environmental samples. Its detection in air, soil, and water samples helps to evaluate pollution levels and sources of contamination.

- Air Quality Studies : Research has shown that 1,8-DMP can be detected in atmospheric samples, indicating its role as an air pollutant. Studies have utilized gas chromatography-mass spectrometry (GC-MS) to quantify PAHs, including 1,8-DMP, in urban environments, revealing correlations with traffic emissions and industrial activities .

- Soil and Sediment Analysis : The presence of 1,8-DMP in soil and sediment samples is often linked to industrial discharges and fossil fuel combustion. Its analysis assists in determining the extent of soil contamination and the potential risks to human health and ecosystems .

Toxicological Research

1,8-DMP is significant in toxicological studies due to its potential carcinogenic properties. Research has been conducted to understand its effects on biological systems.

- Carcinogenicity Studies : Animal studies have demonstrated that exposure to 1,8-DMP can lead to tumor formation. For example, research involving transgenic mouse models has shown that 1,8-DMP contributes to skin carcinogenesis when applied dermally . These findings are critical for risk assessment related to PAH exposure.

- Mechanistic Studies : Investigations into the metabolic pathways of 1,8-DMP have revealed its interactions with cytochrome P450 enzymes. These studies are essential for understanding how 1,8-DMP is bioactivated into more toxic metabolites that may contribute to its carcinogenic effects .

Dietary Exposure Assessment

Recent studies have focused on evaluating dietary exposure to 1,8-DMP through food packaging materials. This research is crucial for assessing health risks associated with PAHs migrating from plastics into food products.

- Migration Studies : Experiments simulating refrigeration and microwave conditions have shown that 1,8-DMP can migrate from food-grade plastics into food items. The estimated dietary intake of this compound has been calculated to assess potential cancer risks associated with long-term exposure .

Analytical Chemistry Applications

In analytical chemistry, 1,8-DMP serves as a reference compound for developing methods aimed at detecting and quantifying PAHs.

- Method Development : Techniques such as high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) have been developed using 1,8-DMP as a standard. These methods enhance the sensitivity and accuracy of PAH detection in complex matrices like environmental samples .

Data Table: Summary of Applications

Case Studies

- Case Study on Air Quality : A study conducted in urban areas found elevated levels of 1,8-DMP correlating with increased vehicular traffic. The researchers used GC-MS to analyze air samples over a year-long period, revealing seasonal variations influenced by traffic patterns .

- Case Study on Food Packaging : Research investigating the migration of PAHs from plastic containers into food highlighted that under microwave conditions, significant amounts of 1,8-DMP were detected in fatty foods. This study utilized advanced analytical techniques to quantify the levels of migration and assess health implications .

Wirkmechanismus

The mechanism of action of 1,8-dimethylphenanthrene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, disrupt cellular processes, or modulate enzyme activity. The exact molecular targets and pathways depend on the specific derivative and the context of its application .

Vergleich Mit ähnlichen Verbindungen

1,8-Dimethylphenanthrene can be compared with other similar compounds, such as:

Phenanthrene: The parent compound without methyl groups.

1,2-Dimethylphenanthrene: A derivative with methyl groups at the 1 and 2 positions.

2,3-Dimethylphenanthrene: A derivative with methyl groups at the 2 and 3 positions.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in the compound’s behavior in various chemical and biological contexts .

Biologische Aktivität

1,8-Dimethylphenanthrene (1,8-DMP) is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and biological activity. It is composed of three fused benzene rings with two methyl groups located at the 1 and 8 positions. This compound has garnered attention due to its potential implications in environmental health, toxicology, and medicinal chemistry.

This compound has the molecular formula and a molecular weight of 206.29 g/mol. Its structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones or carboxylic acids.

- Reduction : Can undergo hydrogenation to yield saturated derivatives.

- Substitution : Electrophilic aromatic substitution can occur, leading to derivatives with different functional groups.

The biological activity of 1,8-DMP is primarily attributed to its ability to intercalate into DNA and disrupt cellular processes. This intercalation can lead to mutagenic effects, as it interferes with DNA replication and transcription. Furthermore, 1,8-DMP may modulate enzyme activities that are crucial for metabolic processes .

Toxicity and Mutagenicity

Research indicates that 1,8-DMP exhibits mutagenic properties. A study involving the Ames test demonstrated that certain PAHs, including 1,8-DMP, can induce mutations in bacterial strains. The mutagenic activity correlates with the compound's ability to form reactive metabolites that interact with cellular macromolecules .

Case Studies

Case Study 1: Community Exposure Assessment

A community-based study assessed exposure levels to PAHs among volunteers using wristband passive samplers. Results indicated that activities such as burning candles or using wood stoves significantly increased PAH exposure levels. Although 1,8-DMP was not singled out in this study, it forms part of the broader category of PAHs that pose health risks through similar exposure pathways .

Case Study 2: Dietary Exposure Analysis

A dietary exposure study estimated the intake of various PAHs from food sources. The findings highlighted that cooking methods and food types significantly influenced PAH levels in dietary samples. Although specific data on 1,8-DMP was limited, it underscored the importance of understanding dietary sources of PAHs and their potential health impacts .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenanthrene | C14H10 | Base compound; low mutagenicity |

| 1-Methylphenanthrene | C15H12 | Moderate mutagenicity |

| 2-Methylphenanthrene | C15H12 | Moderate mutagenicity |

| This compound | C16H14 | High mutagenicity |

The positioning of methyl groups in these compounds significantly affects their biological activities and toxicity profiles. For instance, 1,8-DMP shows higher mutagenic potential compared to its parent compound phenanthrene due to enhanced DNA intercalation properties .

Pharmacological Properties

Recent studies have explored the pharmacological potential of 1,8-DMP derivatives. Some derivatives have shown anti-inflammatory and anticancer activities in vitro. These findings suggest that while 1,8-DMP poses risks due to its mutagenicity, its derivatives may offer therapeutic benefits if appropriately modified .

Environmental Impact

As a component of environmental pollutants, 1,8-DMP contributes to the overall toxicity associated with PAHs in contaminated sites. Its persistence in the environment raises concerns about long-term ecological effects and human health risks through bioaccumulation .

Eigenschaften

IUPAC Name |

1,8-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHQUKCANLSJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224031 | |

| Record name | Phenanthrene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-87-4 | |

| Record name | 1,8-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM0Z9BR6MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.